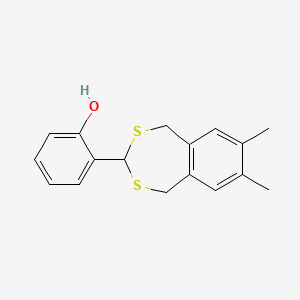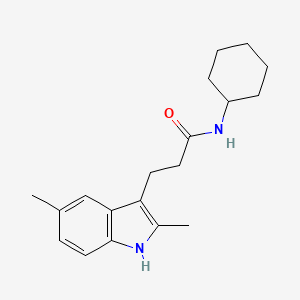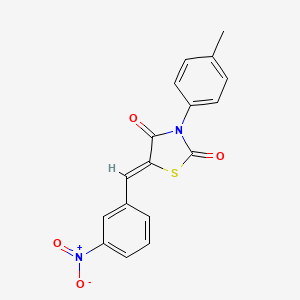
2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol is an organic compound that belongs to the class of benzodithiepins This compound is characterized by a benzene ring fused with a dithiepin ring system, which contains sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol typically involves the following steps:
Formation of the Dithiepin Ring: The dithiepin ring is synthesized through a cyclization reaction involving a suitable precursor containing sulfur atoms.
Introduction of the Phenol Group: The phenol group is introduced through a substitution reaction, where a hydroxyl group replaces a leaving group on the benzene ring.
Methylation: The final step involves the methylation of the benzene ring to introduce the dimethyl groups at the 7 and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The dithiepin ring can be reduced to form dihydro derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dithiepin ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)methanol: Similar structure but with a methanol group instead of a phenol group.
Uniqueness
2-(7,8-dimethyl-3,5-dihydro-1H-2,4-benzodithiepin-3-yl)phenol is unique due to the presence of both the phenol group and the dithiepin ring system
Propriétés
Formule moléculaire |
C17H18OS2 |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol |
InChI |
InChI=1S/C17H18OS2/c1-11-7-13-9-19-17(15-5-3-4-6-16(15)18)20-10-14(13)8-12(11)2/h3-8,17-18H,9-10H2,1-2H3 |
Clé InChI |
CDTRHNXTYFNMBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CSC(SC2)C3=CC=CC=C3O)C=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3'-(3-nitrophenyl)-2-phenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11684963.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11684967.png)

![(5E)-5-{3-bromo-4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684974.png)
![(5Z)-1-(3-Methylphenyl)-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11684975.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11684991.png)
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11684998.png)
![5-({3-Bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11685003.png)

![2-(2-chlorophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11685016.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11685033.png)


![4-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11685054.png)
